molecular formula C23H18N4O B141471 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-((4-methylphenyl)methyl)-5-phenyl- CAS No. 139482-44-3

4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-((4-methylphenyl)methyl)-5-phenyl-

Cat. No. B141471
M. Wt: 366.4 g/mol
InChI Key: SJFPZCIJEQQZEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-((4-methylphenyl)methyl)-5-phenyl- is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the imidazo[4,5-c][1,8]naphthyridine family, which is known for its diverse biological activities.

Mechanism Of Action

The mechanism of action of 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-((4-methylphenyl)methyl)-5-phenyl- is not fully understood. However, it has been suggested that this compound may exert its biological effects by targeting specific enzymes or receptors in the body. For example, it has been proposed that this compound may inhibit the activity of certain enzymes involved in cancer cell growth or modulate the activity of certain receptors involved in inflammation.

Biochemical And Physiological Effects

4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-((4-methylphenyl)methyl)-5-phenyl- has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antibacterial activity against several strains of bacteria.

Advantages And Limitations For Lab Experiments

One advantage of using 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-((4-methylphenyl)methyl)-5-phenyl- in lab experiments is its potential to exhibit diverse biological activities. This compound has been shown to have anticancer, anti-inflammatory, and antibacterial properties, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-((4-methylphenyl)methyl)-5-phenyl-. One direction is to explore its potential in the treatment of neurodegenerative diseases. Another direction is to investigate its mechanism of action and identify its molecular targets. Additionally, future research could focus on improving the solubility and bioavailability of this compound to enhance its efficacy in lab experiments. Overall, 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-((4-methylphenyl)methyl)-5-phenyl- has the potential to be a valuable tool in scientific research and may have applications in the development of new therapeutics.

Synthesis Methods

The synthesis of 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-((4-methylphenyl)methyl)-5-phenyl- can be achieved through several methods, including the reaction of 4-methylbenzylamine with 4-phenyl-2,3-dihydro-1H-imidazo[4,5-c][1,8]naphthyridin-1-one in the presence of a catalyst. Another method involves the reaction of 4-methylbenzylamine with 4-phenyl-2,3-dihydro-1H-imidazo[4,5-c][1,8]naphthyridin-1-one in the presence of a reducing agent. These methods have been shown to be effective in synthesizing this compound with high yields and purity.

Scientific Research Applications

4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-((4-methylphenyl)methyl)-5-phenyl- has been shown to have potential applications in scientific research. This compound has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory and antibacterial properties. Additionally, this compound has been found to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

139482-44-3

Product Name

4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-((4-methylphenyl)methyl)-5-phenyl-

Molecular Formula

C23H18N4O

Molecular Weight

366.4 g/mol

IUPAC Name

3-[(4-methylphenyl)methyl]-5-phenylimidazo[4,5-c][1,8]naphthyridin-4-one

InChI

InChI=1S/C23H18N4O/c1-16-9-11-17(12-10-16)14-26-15-25-20-19-8-5-13-24-22(19)27(23(28)21(20)26)18-6-3-2-4-7-18/h2-13,15H,14H2,1H3

InChI Key

SJFPZCIJEQQZEO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C=NC3=C2C(=O)N(C4=C3C=CC=N4)C5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C2C(=O)N(C4=C3C=CC=N4)C5=CC=CC=C5

Other CAS RN

139482-44-3

synonyms

3,5-Dihydro-3-((4-methylphenyl)methyl)-5-phenyl-4H-imidazo(4,5-c)(1,8) naphthyridin-4-one

Origin of Product

United States

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